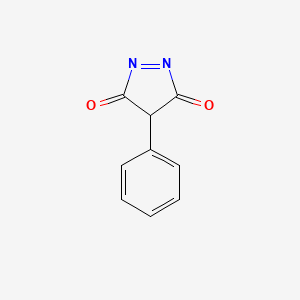
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a hydrazinecarboxylic acid moiety, which is known for its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazine intermediate: This step involves the reaction of tert-butyl hydrazine with a suitable aldehyde or ketone to form the hydrazine intermediate.
Cyclization: The hydrazine intermediate undergoes cyclization with tetrahydrofuran-2-carboxylic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazine derivatives.
Applications De Recherche Scientifique
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways to exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylate: Similar structure but with a carboxylate group.
Uniqueness
1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the hydrazinecarboxylic acid moiety allows for versatile chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H20N2O3 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
tert-butyl-(oxolan-2-ylmethylamino)carbamic acid |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)12(9(13)14)11-7-8-5-4-6-15-8/h8,11H,4-7H2,1-3H3,(H,13,14) |
Clé InChI |
VDTBSVZXZDMHGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(C(=O)O)NCC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12880131.png)
![2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole](/img/structure/B12880141.png)

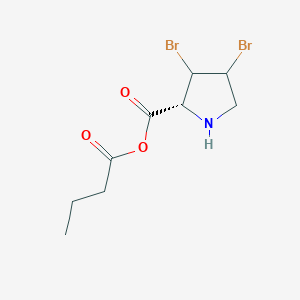
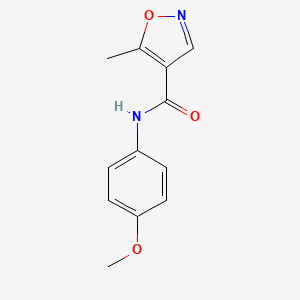
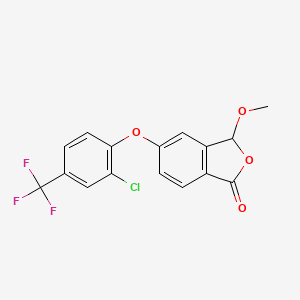
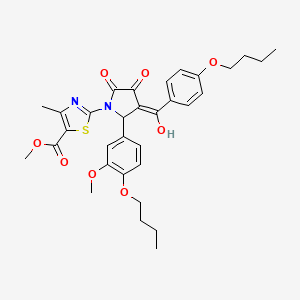



![6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone](/img/structure/B12880185.png)
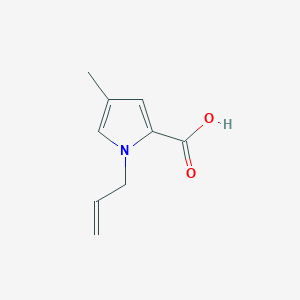
![2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12880202.png)
